N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide
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Overview
Description
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetohydrazide . This intermediate can then be further modified to introduce the phenylbutanamide moiety through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: A precursor in the synthesis of the target compound.
2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetohydrazide: An intermediate in the synthetic route.
Uniqueness
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUWHUVPYJGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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